molecular formula C14H23N5O2 B7166951 N-carbamoyl-2-[4-(3-imidazol-1-ylpropyl)piperidin-1-yl]acetamide

N-carbamoyl-2-[4-(3-imidazol-1-ylpropyl)piperidin-1-yl]acetamide

Cat. No.: B7166951
M. Wt: 293.36 g/mol
InChI Key: SXOKPRDGMVRSRS-UHFFFAOYSA-N
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Description

N-carbamoyl-2-[4-(3-imidazol-1-ylpropyl)piperidin-1-yl]acetamide is a complex organic compound that features both imidazole and piperidine moieties

Properties

IUPAC Name

N-carbamoyl-2-[4-(3-imidazol-1-ylpropyl)piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O2/c15-14(21)17-13(20)10-18-7-3-12(4-8-18)2-1-6-19-9-5-16-11-19/h5,9,11-12H,1-4,6-8,10H2,(H3,15,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXOKPRDGMVRSRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCCN2C=CN=C2)CC(=O)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-carbamoyl-2-[4-(3-imidazol-1-ylpropyl)piperidin-1-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-carbamoyl-2-[4-(3-imidazol-1-ylpropyl)piperidin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or peracids.

    Reduction: The piperidine ring can be reduced using hydrogenation catalysts.

    Substitution: Both the imidazole and piperidine rings can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Reduced piperidine derivatives.

    Substitution: Various substituted imidazole and piperidine derivatives.

Scientific Research Applications

N-carbamoyl-2-[4-(3-imidazol-1-ylpropyl)piperidin-1-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-carbamoyl-2-[4-(3-imidazol-1-ylpropyl)piperidin-1-yl]acetamide involves its interaction with specific molecular targets. The imidazole ring can interact with metal ions and enzymes, potentially inhibiting their activity. The piperidine ring can interact with various receptors in the body, modulating their activity. These interactions can lead to a range of biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds like histidine and histamine, which also contain the imidazole ring.

    Piperidine Derivatives: Compounds like piperine and piperidine-based drugs.

Uniqueness

N-carbamoyl-2-[4-(3-imidazol-1-ylpropyl)piperidin-1-yl]acetamide is unique due to the combination of both imidazole and piperidine moieties in a single molecule. This dual functionality allows it to interact with a wider range of molecular targets, potentially leading to more diverse biological activities.

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